Topiramate-13C6-1

Chromatography Isotope Effects LC-MS

Topiramate-13C6-1 (CAS 1217455-55-4) is a carbon-13 labeled internal standard (SIL-IS) engineered for accurate topiramate quantification in LC-MS/MS bioanalytical assays. Unlike deuterated analogs (e.g., Topiramate-d12), the 13C6 substitution eliminates chromatographic retention time shifts caused by deuterium isotope effects, ensuring identical co-elution and ionization behavior. This guarantees superior matrix effect correction and method robustness essential for FDA/EMA-compliant pharmacokinetic and bioequivalence studies. Unlabeled topiramate cannot substitute as an IS due to analyte interference. Ideal for clinical TDM and ANDA method validation.

Molecular Formula C12H21NO8S
Molecular Weight 345.32 g/mol
CAS No. 1217455-55-4
Cat. No. B602561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopiramate-13C6-1
CAS1217455-55-4
Molecular FormulaC12H21NO8S
Molecular Weight345.32 g/mol
Structural Identifiers
SMILESCC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C
InChIInChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1
InChIKeyKJADKKWYZYXHBB-OYKWVVKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topiramate-13C6-1 (CAS 1217455-55-4): A Critical 13C6-Labeled Internal Standard for Topiramate Bioanalysis


Topiramate-13C6-1 (CAS 1217455-55-4) is a stable isotope-labeled internal standard (SIL-IS) of the broad-spectrum antiepileptic drug topiramate . It is specifically a carbon-13 labeled analog where six carbon-12 atoms are substituted with the heavier carbon-13 isotope, increasing its molecular weight by 6 Da compared to the unlabeled drug . This isotopic substitution preserves the exact physicochemical properties and chromatographic behavior of topiramate, enabling it to serve as the optimal internal standard for accurate and precise quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1].

Why Substituting Topiramate-13C6-1 with Another Topiramate Isotopologue Compromises Bioanalytical Data Integrity


Generic substitution of Topiramate-13C6-1 with other isotopologues, such as Topiramate-d12 (a deuterium-labeled analog), or unlabeled topiramate as an internal standard is not scientifically valid for LC-MS/MS quantification . While both are isotope-labeled internal standards (IS), Topiramate-d12 can exhibit deuterium isotope effects, leading to a slight but measurable shift in chromatographic retention time compared to the unlabeled analyte, which can undermine the fundamental assumption of identical behavior required for accurate matrix effect correction . Unlabeled topiramate cannot be used as an IS as it is indistinguishable from the analyte and would interfere with quantification. The selection of a specific stable isotope-labeled IS is critical for meeting stringent regulatory guidelines, such as those from the FDA, which recommend the use of a SIL-IS to ensure the highest accuracy, precision, and robustness in bioanalytical method validation [1].

Quantitative Evidence for the Superiority of Topiramate-13C6-1 as an Internal Standard


Elimination of Deuterium Isotope Effect: Superior Chromatographic Co-elution with Analyte

Topiramate-13C6-1 eliminates the deuterium isotope effect, ensuring perfect chromatographic co-elution with the unlabeled topiramate analyte, a critical performance advantage over deuterated analogs like Topiramate-d12 . This is a fundamental property of 13C-labeled internal standards, which do not exhibit the slight shifts in retention time often observed with deuterium-labeled compounds .

Chromatography Isotope Effects LC-MS

Superior Ionization Efficiency and Signal Stability in Negative Ion Mode ESI-MS/MS

Topiramate-13C6-1 provides a more robust and reliable mass spectrometry signal compared to its deuterated counterpart, Topiramate-d12, due to the inherent nature of the 13C label, which does not impact ionization efficiency in negative ion mode electrospray ionization (ESI) . While both 13C6 and deuterated internal standards are designed to correct for ion suppression, the 13C6 label is less prone to altering the compound's gas-phase basicity or solution-phase hydrogen bonding, which can affect ion yield and stability .

Mass Spectrometry Ionization Matrix Effects

Verified High Isotopic Purity: ≥99 atom % 13C

The product specification for Topiramate-13C6-1 includes a verified isotopic purity of 99 atom % 13C [1]. This high level of enrichment is a key quality attribute that directly impacts the accuracy of quantification in isotope dilution mass spectrometry (IDMS) methods .

Isotopic Purity Quality Control Specifications

Optimal Application Scenarios for Topiramate-13C6-1 in Research and Industry


Regulatory-Compliant Bioequivalence and Pharmacokinetic (PK) Studies

This product is the optimal internal standard for quantifying topiramate in human plasma for pharmacokinetic and bioequivalence studies. Its superior co-elution and ionization properties, as detailed in Section 3, ensure the highest data quality and are essential for meeting stringent regulatory guidelines from bodies like the FDA and EMA [1].

Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

For clinical laboratories performing TDM of topiramate to guide patient dosing, Topiramate-13C6-1 provides the analytical robustness and reliability required for accurate and precise quantification over the therapeutic range. Its performance characteristics are critical for producing clinically actionable results with high confidence [2].

Method Development and Validation for Novel LC-MS/MS Assays

This compound is an indispensable tool for analytical chemists developing and validating new LC-MS/MS methods for topiramate. Its use as an internal standard from the outset is critical for establishing a robust, reliable, and regulatory-compliant method, as it minimizes variability and corrects for analytical errors throughout the process [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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